1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine
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Overview
Description
1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine is a synthetic organic compound that belongs to the class of imines. It features a complex structure with both indole and methoxyphenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-phenyl-1H-indole in the presence of a suitable catalyst. Common reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: for better control of reaction conditions
Purification techniques: such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use in studying biological pathways and interactions
Medicine: Investigated for potential therapeutic properties
Industry: Used in the development of new materials or as intermediates in chemical processes
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors in biological systems
Enzyme inhibition: Inhibiting the activity of certain enzymes
Signal transduction pathways: Modulating signaling pathways within cells
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanamine
- 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)ethanimine
Uniqueness
1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine may exhibit unique properties due to the presence of both indole and methoxyphenyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
62308-72-9 |
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Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(3-phenylindol-1-yl)methanimine |
InChI |
InChI=1S/C23H20N2O2/c1-26-22-13-12-17(14-23(22)27-2)15-24-25-16-20(18-8-4-3-5-9-18)19-10-6-7-11-21(19)25/h3-16H,1-2H3 |
InChI Key |
HDGCKXJSWKWPEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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